molecular formula C10H6N2O5 B147749 2,4-Dinitro-1-naphthol CAS No. 605-69-6

2,4-Dinitro-1-naphthol

Cat. No. B147749
CAS RN: 605-69-6
M. Wt: 234.16 g/mol
InChI Key: FFRBMBIXVSCUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dinitro-1-naphthol is a chemical compound that is part of the naphthol family, which are derivatives of naphthalene with hydroxyl groups attached to the carbon ring structure. The presence of nitro groups in the 2 and 4 positions of the naphthol ring system introduces strong electron-withdrawing effects, which can significantly alter the chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of derivatives of 2,4-dinitro-1-naphthol can be achieved through various methods. One approach involves the photomediated C-C bond cleavage of cyclopropane fused-indanones, which are generated in situ from the reaction between indenones and trimethylsulfoxonium chloride under basic conditions. This method has been shown to produce 2,4-disubstituted-1-naphthols with yields of up to 81% . Another synthesis route starts with the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline, followed by nitration and substitution reactions to produce novel 2-(fluoroanilino)-3-(2,4-dinitroanilino) derivatives of 1,4-naphthoquinone in good to excellent yields . Additionally, the nitration of 2-naphthol with ceric ammonium nitrate under microwave irradiation has been reported to yield 1,3-dinitro-2-naphthol, demonstrating the versatility of nitration reactions in synthesizing naphthol derivatives .

Molecular Structure Analysis

The molecular structure of 2,4-dinitro-1-naphthol derivatives can be characterized using various spectroscopic techniques. For instance, the charge transfer complex formed between 1,2-dimethylimidazole as an electron donor and 2,4-dinitro-1-naphthol as an acceptor has been studied using spectrophotometry, FTIR, TGA-DTA, powder XRD, and NMR spectroscopy. These studies reveal the formation of a 1:1 stoichiometry complex with well-resolved charge transfer bands, indicating the interaction between the molecular orbitals of the donor and acceptor .

Chemical Reactions Analysis

The electron-withdrawing effect of the nitro groups in 2,4-dinitro-1-naphthol facilitates various chemical reactions. For example, the synthesis of 2-(fluoroanilino)-3-(2,4-dinitroanilino) derivatives involves the displacement of a chlorine atom by weakly nucleophilic fluoro-substituted anilines, which is made possible by the strong electron-withdrawing nature of the dinitroanilino substituent . The formation of charge transfer complexes also exemplifies the reactivity of 2,4-dinitro-1-naphthol, where it acts as an electron acceptor due to its electron-deficient nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dinitro-1-naphthol and its derivatives are influenced by the nitro substituents. The formation constant and molar extinction coefficient of the charge transfer complex with 1,2-dimethylimidazole vary with solvent polarity, suggesting that the interaction strength between donor and acceptor is affected by the solvent environment . Phase diagram studies of 2,4-dinitrophenol, a related compound, with naphthalene indicate molecular interactions such as dipole-induced dipole interactions, which can be inferred to be relevant for 2,4-dinitro-1-naphthol as well . These interactions and the resulting microstructures are sensitive to the presence of impurities, which can alter the crystallization behavior and other physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Under Microwave Irradiation : The nitration of 2-naphthol to produce 1,3-dinitro-2-naphthol was efficiently achieved using microwave irradiation, showcasing an innovative method for synthesizing nitro-naphthol derivatives (Zhu, 2009).
  • Charge Transfer Complex Studies : In a study involving 1,2-dimethylimidazole and 2,4-dinitro-1-naphthol, the formation of a charge transfer complex was observed, which is significant for understanding electron transfer processes in chemical reactions (Miyan, Khan, & Ahmad, 2015).

Applications in Dye and Pigment Industry

  • Use in Disperse Dyes : 2,4-Dinitro-1-naphthol plays a role in the synthesis of blue dyes, which are used for coloring synthetic-polymer fibers. These dyes are valued for their good fastness to light and sublimation (Peters & Sener, 1987).

Analytical Chemistry Applications

  • Quantitative Determination in Fabrics : A method was developed to estimate dinitro-1-naphthol in woolen fabrics, highlighting its relevance in textile analysis (Tewari, Gupta, & Bera, 1949).
  • Voltammetry Analysis : Differential pulse stripping voltammetry was used for the determination of 2,4-dinitro-1-naphthol, demonstrating its application in electrochemical analysis (Ren, 2005).

Environmental Studies

  • Photochemical Degradation : The study of the photochemical degradation of 2,4-dinitro-1-naphthol contributes to understanding its environmental impact and breakdown processes (Lane & Tang, 1995).

Heavy Metal Ion Sensing

  • Optical Sensing for Heavy Metal Ions : 2,4-Dinitro-1-naphthol was investigated as a ligand in the development of optical sensors for detecting heavy metal ions in aquatic environments, highlighting its potential in environmental monitoring (Malcik et al., 1998).

Safety And Hazards

2,4-Dinitro-1-naphthol is harmful if swallowed or inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility .

properties

IUPAC Name

2,4-dinitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRBMBIXVSCUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060544
Record name 1-Naphthalenol, 2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-brown crystalline powder; [Alfa Aesar MSDS]
Record name Martius yellow
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21138
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,4-Dinitro-1-naphthol

CAS RN

605-69-6
Record name 2,4-Dinitro-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Martius yellow
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Martius yellow
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenol, 2,4-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenol, 2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitro-1-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MARTIUS YELLOW
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PQ80Y1K6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitro-1-naphthol
Reactant of Route 2
Reactant of Route 2
2,4-Dinitro-1-naphthol
Reactant of Route 3
2,4-Dinitro-1-naphthol
Reactant of Route 4
2,4-Dinitro-1-naphthol
Reactant of Route 5
Reactant of Route 5
2,4-Dinitro-1-naphthol
Reactant of Route 6
Reactant of Route 6
2,4-Dinitro-1-naphthol

Citations

For This Compound
290
Citations
L Miyan, S Qamar, A Ahmad - Journal of Molecular Liquids, 2017 - Elsevier
A novel charge transfer complex has been obtained between good donor imidazole (IZ) and π acceptor 2,4-dinitro-1-naphthol (DNN) in various polar solvents such as chloroform, …
Number of citations: 35 www.sciencedirect.com
AR Raza, A Sultan, MN Tahir, A Rubab - … Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C10H6N2O5, the two fused rings are almost co-planar, with an rms deviation of 0.0163 Å. The nitro groups are oriented at dihedral angles of 2.62 (11) and 44.69 (…
Number of citations: 11 scripts.iucr.org
L Miyan, IM Khan, A Ahmad - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
The charge transfer (CT) complex of 1,2-dimethylimidazole (DMI) as an electron donor with π acceptor 2,4-dinitro-1-naphthol (DNN) has been studied spectrophotometrically in different …
Number of citations: 30 www.sciencedirect.com
N Singh, IM Khan, A Ahmad, S Javed - New Journal of Chemistry, 2017 - pubs.rsc.org
A donor, 3,5-dimethylpyrazole, forms an unusual new charge transfer (CT) complex with an acceptor, 2,4-dinitro-1-napthol, in acetonitrile when the donor and acceptor were added in a …
Number of citations: 34 pubs.rsc.org
OE Umoh, OA Adegoke… - Future Journal of …, 2022 - fjps.springeropen.com
Quinolones and cephalosporins are antibiotic agents with activity against Gram-positive and Gram-negative bacteria. They contain chromophores and amine groups which are electron-…
Number of citations: 7 fjps.springeropen.com
AL Goldberg, RJ Calvey - Journal of the Association of Official …, 1983 - academic.oup.com
A sensitive, reproducible method that uses liquid chromatography in the reverse phase mode with a C-18 column is described for determining 2,4-dinitro- 1-naphthol and 1-naphthol in …
Number of citations: 1 academic.oup.com
HH Hodgson, EW Smith - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
… ditions, even including a deficiency of nitric acid, affords 2 : 4-dinitro-1-naphthol, we repeated the work of the former authors and obtained a 34% yield of 2-nitro-1-naphthol but no a-…
Number of citations: 9 pubs.rsc.org
HH Hodgson, E Kilner - Journal of the Chemical Society, Transactions, 1924 - pubs.rsc.org
… The balance of the initial material was represented by a less accessible substance than 2 : 4-dinitro-1-naphthol, scarcely any of which was obtained by treating the liquid in the …
Number of citations: 8 pubs.rsc.org
EA Hamed, MM Habeeb, FM El-Hegazy… - Journal of Chemical …, 1995 - ACS Publications
The equilibrium constants for the protontransfer complex formation jfeq of 2, 4-dinitro-1-naphthol (DNN) with some amines in benzene—dimethylformamide, ethyl acetate, dioxane, and …
Number of citations: 8 pubs.acs.org
RD Desai, A Hamid - Proceedings of the Indian Academy of Sciences …, 1941 - Springer
… caustic soda solution, the orange-red sodium alt that separated out was identified as that of 2-nitro-l-naphthol (mp 128) while the soluble salt gave 2 : 4-dinitro-1-naphthol (mp 138). …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.